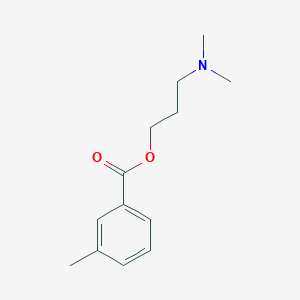
3-(Dimethylamino)propyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)propyl 3-methylbenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzoate ester group and is commonly referred to as DMAPB. It is a colorless, odorless liquid that is soluble in water and organic solvents. DMAPB has been shown to have several biochemical and physiological effects, which have made it a popular choice for researchers in various fields.
Wirkmechanismus
DMAPB exerts its effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of several genes involved in cellular defense mechanisms. DMAPB activates Nrf2 by binding to Keap1, a protein that inhibits Nrf2 activity. This results in the translocation of Nrf2 to the nucleus, where it induces the expression of several cytoprotective genes.
Biochemical and Physiological Effects:
DMAPB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects, as it induces apoptosis in cancer cells. DMAPB has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. DMAPB has also been shown to improve insulin sensitivity, making it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAPB is its specificity for the Nrf2 pathway. This allows researchers to study the effects of Nrf2 activation without interfering with other cellular pathways. Additionally, DMAPB has been shown to have low toxicity, making it a safe choice for in vitro and in vivo studies. However, one limitation of DMAPB is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for DMAPB research. One area of interest is the development of DMAPB analogs that have improved solubility and potency. Another area of interest is the use of DMAPB in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying DMAPB's effects and to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
DMAPB can be synthesized using several methods, but the most common method involves the reaction between 3-(dimethylamino)propylamine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
DMAPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have also suggested that DMAPB can improve insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, DMAPB has been shown to have anti-aging effects, making it a promising candidate for the development of anti-aging drugs.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
3-(dimethylamino)propyl 3-methylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-11-6-4-7-12(10-11)13(15)16-9-5-8-14(2)3/h4,6-7,10H,5,8-9H2,1-3H3 |
InChI-Schlüssel |
DDSCZRJLBXLPOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCCN(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)



![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)





